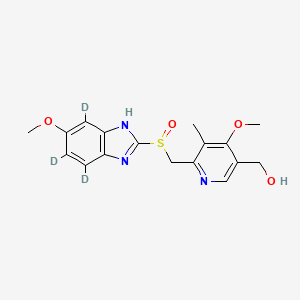
5-Hydroxy Omeprazole-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy Omeprazole-D3 is a deuterium-labeled form of 5-Hydroxy Omeprazole, which is a primary metabolite of Omeprazole. Omeprazole is a well-known proton pump inhibitor used to treat gastroesophageal reflux disease and peptic ulcers by inhibiting gastric acid secretion . The deuterium labeling in this compound enhances its stability and allows for its use in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Omeprazole-D3 involves the incorporation of deuterium atoms into the 5-Hydroxy Omeprazole molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process . The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
5-Hydroxy Omeprazole-D3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and transformation into other metabolites .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives. These products are important for understanding the compound’s metabolism and its effects on biological systems .
科学的研究の応用
5-Hydroxy Omeprazole-D3 is widely used in scientific research due to its stability and deuterium labeling. Its applications include:
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Omeprazole.
Medicine: Investigated for its potential therapeutic effects and its role in inhibiting gastric acid secretion.
Industry: Utilized in the development of new proton pump inhibitors and other related pharmaceuticals.
作用機序
類似化合物との比較
Similar Compounds
5-Hydroxy Omeprazole: The non-deuterated form of 5-Hydroxy Omeprazole-D3, which is also a primary metabolite of Omeprazole.
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole Sulfone: Another metabolite of Omeprazole, formed through oxidation.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for its use as a reference standard in analytical studies. This labeling also provides insights into the metabolic pathways and pharmacokinetics of Omeprazole, making it a valuable tool in scientific research .
特性
分子式 |
C17H19N3O4S |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
[4-methoxy-5-methyl-6-[(4,5,7-trideuterio-6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i4D,5D,6D |
InChIキー |
CMZHQFXXAAIBKE-WVALGTIDSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C2=C1N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)CO)[2H])OC)[2H] |
正規SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


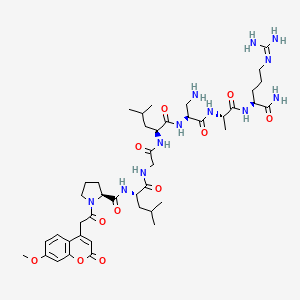


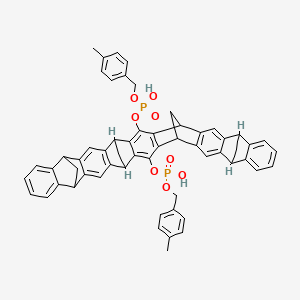
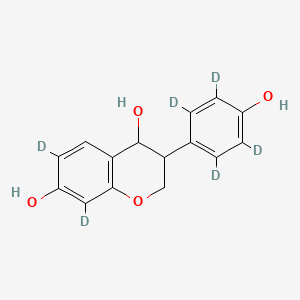
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)
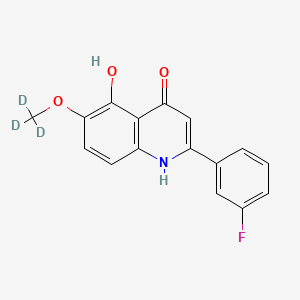

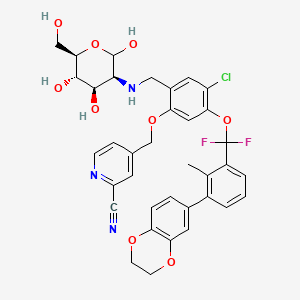
![2-(3-Chloro-phenyl)-benzo[h]chromen-4-one](/img/structure/B12410958.png)
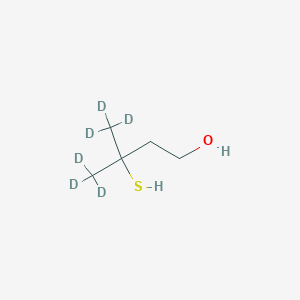
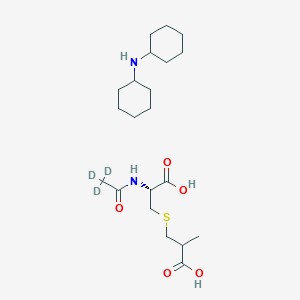
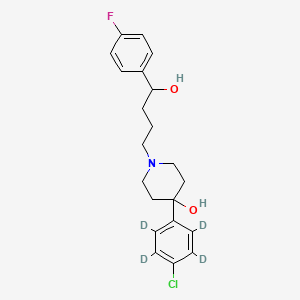
![N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide](/img/structure/B12410972.png)
